molecular formula C11H10F4 B2635176 1-Methyl-4-(2,2,3,3-tetrafluorocyclobutyl)benzene CAS No. 2126179-03-9

1-Methyl-4-(2,2,3,3-tetrafluorocyclobutyl)benzene

Cat. No.: B2635176
CAS No.: 2126179-03-9
M. Wt: 218.195
InChI Key: RJYKPIAEZUGTKF-UHFFFAOYSA-N
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Description

1-Methyl-4-(2,2,3,3-tetrafluorocyclobutyl)benzene is an organic compound that features a benzene ring substituted with a methyl group and a tetrafluorocyclobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(2,2,3,3-tetrafluorocyclobutyl)benzene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as the reaction environment, are critical factors in the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(2,2,3,3-tetrafluorocyclobutyl)benzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of the benzene ring would yield brominated derivatives, while nitration would produce nitro-substituted compounds.

Scientific Research Applications

1-Methyl-4-(2,2,3,3-tetrafluorocyclobutyl)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Methyl-4-(2,2,3,3-tetrafluorocyclobutyl)benzene involves its interaction with molecular targets and pathways within a given system. The specific mechanism depends on the context in which the compound is used. For example, in electrophilic aromatic substitution reactions, the compound acts as a nucleophile, attacking electrophiles to form substituted benzene derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-4-(2,2,3,3-tetrafluorocyclobutyl)benzene is unique due to its tetrafluorocyclobutyl group, which imparts distinct chemical and physical properties compared to other fluorinated benzene derivatives. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-methyl-4-(2,2,3,3-tetrafluorocyclobutyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F4/c1-7-2-4-8(5-3-7)9-6-10(12,13)11(9,14)15/h2-5,9H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYKPIAEZUGTKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(C2(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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